molecular formula C20H22N2O4 B2628170 3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione CAS No. 352666-08-1

3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2628170
CAS No.: 352666-08-1
M. Wt: 354.406
InChI Key: AUEWIIPGJDEWIS-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring two distinct aryl substituents: a 4-methoxyphenylamino group at position 3 and a 2-propoxyphenyl group at position 1. This structural framework is common in medicinal chemistry, as succinimide derivatives are known for their diverse biological activities, including receptor modulation and enzyme inhibition .

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(2-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-12-26-18-7-5-4-6-17(18)22-19(23)13-16(20(22)24)21-14-8-10-15(25-2)11-9-14/h4-11,16,21H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEWIIPGJDEWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyaniline with 2-propoxybenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidine-2,5-dione core . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques such as refluxing and stirring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group results in an amine.

Scientific Research Applications

3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other pyrrolidine-2,5-dione derivatives, focusing on substituent variations and their implications:

Structural Analogues

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 3-(4-Methoxyphenylamino), 1-(2-propoxyphenyl) ~365.4 g/mol Balanced lipophilicity; potential for dual receptor interaction due to aryl groups.
3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione 3-(4-Methoxyphenylamino), 1-(4-methylbenzyl) 324.4 g/mol Increased lipophilicity from 4-methylbenzyl; reduced steric hindrance compared to 2-propoxyphenyl.
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 3-(Cyclopropylmethylamino), 1-(4-methoxyphenyl) ~302.3 g/mol Cyclopropyl group enhances steric constraints; may improve metabolic stability.
3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 3-(2-Aminoethylsulfanyl), 1-(4-methoxyphenyl) ~323.4 g/mol Sulfur atom introduces polarity; potential for disulfide bond formation or redox activity.
5-(3-Hydroxy-1,4-dioxonaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g) Extended polycyclic aromatic system Higher molecular weight (~500+ g/mol) Enhanced π-π stacking potential; likely targets DNA or hydrophobic enzyme pockets.

Functional Comparisons

  • Lipophilicity and Solubility: The target compound’s 2-propoxyphenyl group provides moderate lipophilicity, intermediate between the highly lipophilic 4-methylbenzyl derivative and the polar 2-aminoethylsulfanyl analogue . The cyclopropylmethyl-substituted compound may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation.
  • Receptor Binding Profiles: Derivatives with arylpiperazine moieties (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-diones) show high affinity for 5-HT1A and serotonin transporters (SERT) . The target compound’s 4-methoxyphenylamino group may mimic these interactions, but the absence of a piperazine ring could limit SERT activity. Polycyclic derivatives like 4g likely engage in broader hydrophobic interactions, making them suitable for targets requiring extended aromatic recognition.
  • Synthetic Accessibility :

    • The target compound’s synthesis likely follows standard succinimide alkylation/amination protocols, similar to ’s methods . In contrast, sulfanyl-containing derivatives (e.g., ) require thiol-ene or nucleophilic substitution steps, complicating scalability.

Research Findings and Implications

  • Toxicity : Sulfanyl-containing derivatives may pose higher reactivity risks (e.g., glutathione adduct formation), whereas methoxy-substituted compounds generally exhibit favorable safety profiles.

Biological Activity

3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring with two aromatic substituents: a methoxyphenyl and a propoxyphenyl group. This unique structure enhances its pharmacological properties, making it a candidate for further research in various therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. These mechanisms suggest potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, certain synthesized derivatives demonstrated antioxidant activity approximately 1.4 times greater than that of ascorbic acid, a well-known antioxidant.

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. This suggests its possible application as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes including reactions between maleic anhydride and aromatic amines. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the molecular structure.

Case Studies

A series of studies have focused on the biological testing of this compound and its derivatives:

  • Study 1 : A derivative was tested for its ability to inhibit specific enzymes associated with cancer progression. The results indicated a significant reduction in enzyme activity at micromolar concentrations.
  • Study 2 : Another study evaluated the neuroprotective effects of the compound in models of neurodegenerative diseases. The findings suggested that it could protect neuronal cells from oxidative stress-induced damage.

Comparative Analysis

The following table summarizes key biological activities compared to other known compounds:

Compound NameAntioxidant Activity (Relative to Ascorbic Acid)Anticancer ActivityNeuroprotective Effects
This compound1.4 times higherYesYes
Ascorbic AcidReferenceNoNo
Other Pyrrolidine DerivativesVariesYesLimited

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